Cas no 81452-54-2 (Methyl 3-methylthiophene-2-carboxylate)

Methyl 3-methylthiophene-2-carboxylate structure
81452-54-2 structure
Nombre del producto:Methyl 3-methylthiophene-2-carboxylate
Número CAS:81452-54-2
MF:C7H8O2S
Megavatios:156.202220916748
MDL:MFCD00234332
CID:60340
PubChem ID:253662445

Methyl 3-methylthiophene-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 3-methylthiophene-2-carboxylate
    • 3-Methylthiophene-2-carboxylic acid methyl ester
    • Methyl-3-methylthiophene-2-carboxylate
    • 3-Methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 3-methyl-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-, methyl ester
    • BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • METHYL 3-METHYL-THIOPHENE-2-CARBOXYLATE
    • d methyl ester
    • 3-Methyl-thiophene-2-carboxylic aci
    • PubChem22915
    • PubChem10098
    • KSC495K9B
    • TRA0041884
    • Methyl
    • EN300-71926
    • AC-2357
    • M2662
    • MFCD00234332
    • Methyl 3-methyl-2-thiophenecarboxylate #
    • SY004425
    • InChI=1/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H
    • AKOS000278733
    • CS-W002557
    • AMY33482
    • FT-0628574
    • J-522199
    • SCHEMBL157777
    • 81452-54-2
    • A840133
    • (4-CHLORO-3-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE
    • DTXSID90342325
    • DS-11175
    • Methyl 3-methylthienyl-2-carboxylate
    • DB-002799
    • DTXCID50293405
    • Methyl 3-methylthiophene-2-carboxylate;
    • MDL: MFCD00234332
    • Renchi: 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
    • Clave inchi: BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(C)C=CS1)OC
    • Brn: 116836

Atributos calculados

  • Calidad precisa: 156.024501g/mol
  • Carga superficial: 0
  • XLogP3: 2.2
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 156.024501g/mol
  • Masa isotópica única: 156.024501g/mol
  • Superficie del Polo topológico: 54.5Ų
  • Recuento de átomos pesados: 10
  • Complejidad: 136
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Liquid
  • Denso: 1.173
  • Punto de fusión: No data available
  • Punto de ebullición: 217°C(lit.)
  • Punto de inflamación: 216-217℃
  • índice de refracción: 1.5168
  • PSA: 54.54000
  • Logp: 1.84310
  • Disolución: Unable or difficult to mix

Methyl 3-methylthiophene-2-carboxylate Información de Seguridad

  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P403+P235-P501
  • Instrucciones de Seguridad: S23-S24/25
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

Methyl 3-methylthiophene-2-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-methylthiophene-2-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-10g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
10g
¥171.00 2024-07-28
Enamine
EN300-71926-0.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.5g
$19.0 2023-05-29
Enamine
EN300-71926-2.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
2.5g
$25.0 2023-05-29
Enamine
EN300-71926-50.0g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
50g
$289.0 2023-05-29
abcr
AB402955-10 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
10g
€163.80 2023-04-25
abcr
AB402955-100 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
100g
€646.60 2023-04-25
Enamine
EN300-71926-0.25g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.25g
$19.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-1g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
1g
¥36 2023-02-17
OTAVAchemicals
2084295-100MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
100MG
$52 2023-07-06
OTAVAchemicals
2084295-250MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
250MG
$115 2023-07-06

Methyl 3-methylthiophene-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
1.2 0.1 h, 25 °C; 4 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Sodium hypobromite
2.1 Solvents: Methanol
Referencia
Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano compounds
Scrowston, Richard M.; et al, Journal of the Chemical Society, 1976, (7), 749-54

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  2 h, reflux
2.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referencia
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
Referencia
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referencia
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referencia
A new synthesis of benzo[b]thiophenes and benzo[c]thiophenes by annulation of disubstituted thiophenes
Terpstra, Jan W.; et al, Journal of Organic Chemistry, 1986, 51(2), 230-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referencia
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Referencia
A convenient synthesis of substituted heteroaromatic compounds via the palladium-catalyzed cross-coupling reaction of organosilicon compounds
Hatanaka, Yasuo; et al, Heterocycles, 1990, 30(1), 303-6

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  N-Bromosuccinimide Solvents: Acetic acid ;  rt → 44 °C; 20 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
2.2 0.1 h, 25 °C; 4 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Methanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
Referencia
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; et al, European Journal of Organic Chemistry, 2009, (8), 1144-1147

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  10 min, 1 atm, rt
1.2 Reagents: Methanol ,  Oxygen Solvents: Dichloromethane ;  24 h, 1 atm, 25 °C
Referencia
Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C-H and single and triple carbon-carbon bonds under ambient conditions
Das, Arindam; et al, Chemical Communications (Cambridge, 2009, (27), 4046-4048

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referencia
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Referencia
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.3 Reagents: Water ;  cooled
Referencia
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Methyl 3-methylthiophene-2-carboxylate Raw materials

Methyl 3-methylthiophene-2-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
A840133
Pureza:99%
Cantidad:500g
Precio ($):589.0